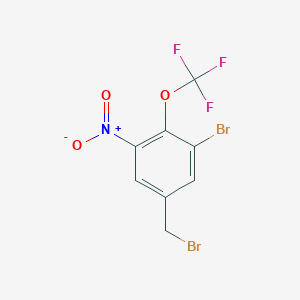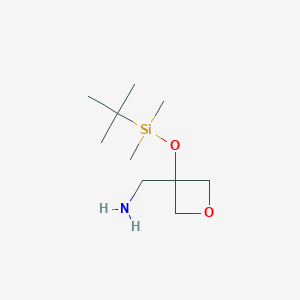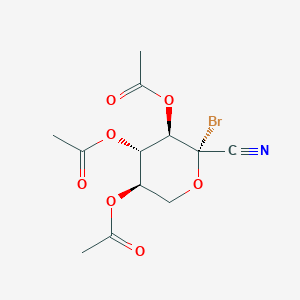
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide is a complex organic compound with the molecular formula C8H4Br2F3NO3 It is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a benzyl bromide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide typically involves multiple steps, starting with the bromination of a suitable benzyl precursor. The introduction of the nitro and trifluoromethoxy groups can be achieved through nitration and trifluoromethoxylation reactions, respectively. The final step involves the bromination of the benzyl position to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The benzyl position can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with nucleophiles replacing the bromine atoms.
Reduction: Amines derived from the reduction of the nitro group.
Oxidation: Aldehydes or acids formed from the oxidation of the benzyl position.
Applications De Recherche Scientifique
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in electrophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- 3-(Trifluoromethoxy)benzyl bromide
- 3-Bromo-4-(trifluoromethoxy)benzyl bromide
Uniqueness
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide is unique due to the combination of bromine, nitro, and trifluoromethoxy groups on the benzyl bromide core. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H4Br2F3NO3 |
|---|---|
Poids moléculaire |
378.92 g/mol |
Nom IUPAC |
1-bromo-5-(bromomethyl)-3-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4Br2F3NO3/c9-3-4-1-5(10)7(17-8(11,12)13)6(2-4)14(15)16/h1-2H,3H2 |
Clé InChI |
DAZZMFYBWLVRPL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12847244.png)



![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)

![1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12847282.png)
![1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B12847288.png)
